molecular formula C8H2Cl2I3NO2 B134352 5-Amino-2,4,6-triiodoisophthaloyl dichloride CAS No. 37441-29-5

5-Amino-2,4,6-triiodoisophthaloyl dichloride

Cat. No. B134352
Key on ui cas rn: 37441-29-5
M. Wt: 595.72 g/mol
InChI Key: FBJVWRITWDYUAC-UHFFFAOYSA-N
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Patent
US05750779

Procedure details

To a reaction flask, 4.23 g (0.025 mole) of 2-chloro-1,3-dimethylimidazolinium chloride, 5.58 g (0.01 mole) of 5-amino-2,4,6-triiodoisophthalic acid and 80 g of toluene were charged and reacted at 105°-110° C. for 4 hours. Thereafter, the reaction mass was cooled and toluene was removed under reduced pressure. To the concentrate thus obtained, 100 ml of hexane was added to crystallize 5-amino-2,4,6-triiodoisophthaloyl dichloride. The precipitate was filtered and dried under reduced pressure to obtain 5.65 g (95% yield) of 5-amino-2,4,6-triiodoisophthaloyl dichloride as white crystals.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
5.58 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-:1].[Cl:2]C1N(C)CC[NH+]1C.[NH2:10][C:11]1[C:12]([I:25])=[C:13]([C:22](O)=[O:23])[C:14]([I:21])=[C:15]([C:19]=1[I:20])[C:16](O)=[O:17].C1(C)C=CC=CC=1>CCCCCC>[NH2:10][C:11]1[C:12]([I:25])=[C:13]([C:22]([Cl:2])=[O:23])[C:14]([I:21])=[C:15]([C:19]=1[I:20])[C:16]([Cl:1])=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
4.23 g
Type
reactant
Smiles
[Cl-].ClC1[NH+](CCN1C)C
Name
Quantity
5.58 g
Type
reactant
Smiles
NC=1C(=C(C(=C(C(=O)O)C1I)I)C(=O)O)I
Name
Quantity
80 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 105°-110° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction mass was cooled
CUSTOM
Type
CUSTOM
Details
toluene was removed under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
To the concentrate thus
CUSTOM
Type
CUSTOM
Details
obtained
CUSTOM
Type
CUSTOM
Details
to crystallize 5-amino-2,4,6-triiodoisophthaloyl dichloride
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=C(C(=C(C(=O)Cl)C1I)I)C(=O)Cl)I
Measurements
Type Value Analysis
AMOUNT: MASS 5.65 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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